Product packaging for 5-Chloro-2H-1,3-benzodithiole(Cat. No.:CAS No. 133532-83-9)

5-Chloro-2H-1,3-benzodithiole

Cat. No.: B14262959
CAS No.: 133532-83-9
M. Wt: 188.7 g/mol
InChI Key: SYPVEWQTYLHLCZ-UHFFFAOYSA-N
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Description

5-Chloro-2H-1,3-benzodithiole is a chemical compound belonging to the benzodithiole class, which are organic systems containing a benzene ring fused to a dithiole ring. Related 1,3-benzodithiole derivatives, specifically 1,3-benzodithiole-2-thiones and 1,3-benzodithiole-2-ones, have been identified in patent literature as possessing biocidal activity . Researchers exploring novel organic electronic materials may find interest in the benzodithiole core due to its structural similarity to other heterocyclic systems like 2,1,3-benzothiadiazole (BTD), which is renowned for its high photostability, thermal stability, and large Stokes shifts, making it a valuable building block for fluorophores and optoelectronic materials . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClS2 B14262959 5-Chloro-2H-1,3-benzodithiole CAS No. 133532-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133532-83-9

Molecular Formula

C7H5ClS2

Molecular Weight

188.7 g/mol

IUPAC Name

5-chloro-1,3-benzodithiole

InChI

InChI=1S/C7H5ClS2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2

InChI Key

SYPVEWQTYLHLCZ-UHFFFAOYSA-N

Canonical SMILES

C1SC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2h 1,3 Benzodithiole and Its Structural Analogues

Formation of the 1,3-Benzodithiole (B1625575) Core Structure

The construction of the 1,3-benzodithiole core is a pivotal step in the synthesis of the target compound. Various strategies have been developed, primarily revolving around the formation of carbon-sulfur bonds to create the five-membered dithiole ring fused to the benzene (B151609) moiety.

Cyclization Reactions Involving Carbon-Sulfur Bond Formation Strategies

A prevalent and efficient method for the formation of the 1,3-benzodithiole core involves the cyclization of 1,2-benzenedithiol (B97157) with a suitable one-carbon electrophile. This approach directly forges the two requisite carbon-sulfur bonds in a single step.

One of the most common strategies is the acid-catalyzed condensation of 1,2-benzenedithiol with aldehydes or ketones. rsc.org The reaction proceeds through the initial formation of a hemithioacetal, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-substituted-1,3-benzodithiole. A variety of protic and Lewis acids can be employed to catalyze this transformation, with the choice of catalyst often depending on the reactivity of the carbonyl compound.

Reactant 1 Reactant 2 Catalyst Product
1,2-Benzenedithiol Aldehyde (RCHO) Protic Acid (e.g., HCl, H₂SO₄) or Lewis Acid (e.g., BF₃·OEt₂) 2-R-1,3-Benzodithiole
1,2-Benzenedithiol Ketone (R₂CO) Protic Acid or Lewis Acid 2,2-di-R-1,3-Benzodithiole

In addition to carbonyl compounds, other one-carbon electrophiles such as formaldehyde (B43269) equivalents (e.g., paraformaldehyde, dimethoxymethane) or orthoesters can be utilized to install a methylene (B1212753) or substituted methylene group at the 2-position of the benzodithiole ring.

Furthermore, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation. nih.govacs.org These methods can be adapted for the synthesis of the benzodithiole core, for instance, through an intramolecular double C-S bond formation from a suitably substituted benzene derivative.

Condensation and Annulation Approaches

Condensation and annulation strategies provide alternative routes to the 1,3-benzodithiole core, often allowing for the construction of more complex, substituted derivatives. Annulation involves the formation of a new ring onto an existing one. For the synthesis of 1,3-benzodithioles, this can involve the reaction of a benzene derivative with a reagent that provides the S-C-S unit.

One such approach involves the reaction of o-quinones with reagents that can deliver a gem-dithiolate equivalent. beilstein-journals.org This method allows for the annulation of the 1,3-dithiole ring onto the quinone core, which can then be further modified to achieve the desired benzodithiole structure.

Sequential Knoevenagel condensation followed by a cyclization reaction can also be employed to construct the benzodithiole system, particularly for derivatives with specific substitution patterns at the 2-position. nih.gov These multi-step sequences offer a high degree of control over the final structure of the product.

Introduction of the Chloro Substituent at the C5 Position of the Benzene Moiety

The installation of the chlorine atom at the C5 position of the benzodithiole ring can be achieved through two primary strategies: direct chlorination of a pre-formed benzodithiole scaffold or the use of a chlorinated precursor in the ring-forming reaction.

Electrophilic Chlorination of Pre-formed Benzodithiole Scaffolds

Direct electrophilic chlorination of the 1,3-benzodithiole ring system is a straightforward approach to introduce the chloro substituent. The regioselectivity of this reaction is governed by the directing effects of the dithiole ring. The sulfur atoms are ortho, para-directing activators due to their ability to donate lone-pair electrons into the aromatic system, thereby stabilizing the arenium ion intermediate. libretexts.orgstudysmarter.co.ukyoutube.com

Given that the two sulfur atoms are situated at positions 1 and 3, the positions ortho and para to these heteroatoms are C4, C7, and C5. The C5 position is para to one sulfur atom and meta to the other, making it an electronically favorable site for electrophilic attack. The C4 and C7 positions are ortho to a sulfur atom. Steric hindrance from the dithiole ring might influence the ortho versus para selectivity.

Common chlorinating agents for electrophilic aromatic substitution, such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or N-chlorosuccinimide (NCS), can be employed. chemicalbook.com The reaction conditions, including solvent, temperature, and choice of chlorinating agent and catalyst, would need to be carefully optimized to achieve high regioselectivity for the desired 5-chloro isomer.

Substrate Chlorinating Agent Catalyst Major Product
1,3-Benzodithiole Cl₂ FeCl₃ or AlCl₃ 5-Chloro-1,3-benzodithiole
1,3-Benzodithiole N-Chlorosuccinimide (NCS) Acid catalyst 5-Chloro-1,3-benzodithiole

Synthesis Utilizing Chlorinated Precursors for Ring Construction

An alternative and often more regioselective strategy is to start with a benzene ring that already contains the chloro substituent at the desired position. For the synthesis of 5-Chloro-2H-1,3-benzodithiole, the key precursor would be 4-chloro-1,2-benzenedithiol.

This chlorinated dithiol can be synthesized from commercially available 4-chloro-1,2-diaminobenzene or other appropriately substituted chlorobenzenes through established methods. Once 4-chloro-1,2-benzenedithiol is obtained, it can undergo the cyclization reactions described in section 2.1. For instance, its condensation with a formaldehyde equivalent would directly yield this compound. sci-hub.seresearchgate.net

This precursor-based approach offers unambiguous control over the position of the chlorine atom, avoiding the potential for isomeric mixtures that can arise from direct chlorination. The reaction of 4-chloro-1,2-benzenedithiol with an α-chloroacetal, for example, would lead to the formation of a 2-(1-chloroalkyl)-5-chloro-1,3-benzodithiole derivative. sci-hub.se

Stereoselective and Regioselective Synthetic Pathways

The concepts of stereoselectivity and regioselectivity are crucial in modern organic synthesis, allowing for the precise construction of complex molecules with defined three-dimensional arrangements and substituent patterns.

In the context of this compound synthesis, regioselectivity is primarily addressed by the methods described in section 2.2. The use of a chlorinated precursor like 4-chloro-1,2-benzenedithiol ensures the regioselective formation of the 5-chloro isomer. In cases of electrophilic substitution on the pre-formed benzodithiole ring, careful control of reaction conditions is necessary to favor substitution at the C5 position over the C4 and C7 positions. nih.gov

Stereoselectivity becomes a key consideration when a chiral center is introduced, particularly at the 2-position of the 1,3-benzodithiole ring. The synthesis of enantiomerically pure 2-substituted-1,3-benzodithioles can be achieved through several strategies:

Use of Chiral Carbonyl Compounds: Condensation of 1,2-benzenedithiol with a chiral aldehyde or ketone will result in a diastereomeric mixture of 2-substituted-1,3-benzodithioles, which may be separable by chromatography or crystallization.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the 1,2-benzenedithiol or the one-carbon component to direct the stereochemical outcome of the cyclization reaction. wikipedia.orgscielo.org.mxresearchgate.net After the formation of the chiral 1,3-benzodithiole, the auxiliary can be removed. For example, a chiral auxiliary attached to an aldehyde would react with 1,2-benzenedithiol to form a diastereomerically enriched product.

Chiral Catalysis: The use of a chiral Lewis acid or Brønsted acid catalyst in the condensation reaction between 1,2-benzenedithiol and a prochiral carbonyl compound can induce enantioselectivity, leading to the preferential formation of one enantiomer of the 2-substituted-1,3-benzodithiole. rsc.org

While the synthesis of the parent this compound does not involve a chiral center, these stereoselective methods are of paramount importance for the synthesis of its chiral structural analogues, which are often sought after for their specific interactions with biological systems.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of methodologies that are not only efficient but also adhere to the principles of green chemistry. For the synthesis of this compound and its analogues, this has translated into a focus on catalytic systems and processes that improve atom economy, reduce waste, and utilize milder reaction conditions.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Copper-Catalysis)

Transition metal catalysis, particularly using copper, represents a powerful and established strategy for the formation of carbon-sulfur bonds in the synthesis of benzodithiole scaffolds. An efficient and modular protocol utilizes a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) to construct the benzodithiole ring system. This method is notable for its tolerance of a wide range of functional groups, including electron-withdrawing groups like chloro-substituents on the benzene ring.

The reaction proceeds via a proposed Ullmann-type coupling mechanism. A copper(I) catalyst, typically copper(I) iodide (CuI), in the presence of a ligand such as o-phenanthroline (o-phen), facilitates the cyclization. The process is believed to involve the formation of a key benzothietane-2-imine intermediate, followed by cleavage of a C-S bond and subsequent reaction with elemental sulfur to form the dithiole ring. An alternative mechanistic pathway may involve the oxidative addition of the aryl bromide to a copper thiolate adduct, followed by sulfur insertion and reductive elimination.

This methodology has been successfully applied to synthesize chloro-substituted 3H-benzo[c]dithiol-3-imine derivatives in high yields, which can then be hydrolyzed to the corresponding 3H-benzo[c]dithiol-3-ones. For instance, substrates with a chloro group at the 5- or 7-position of the benzene ring have been shown to furnish the desired benzodithiole products in yields ranging from 75% to 91%.

Table 1: Copper-Catalyzed Synthesis of Chloro-Substituted Benzodithiole Analogues

Electrochemical Synthesis Protocols

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, using electrons as clean reagents to drive reactions. However, the application of electrochemical protocols for the direct synthesis of this compound or its structural analogues is not extensively documented in the current scientific literature. While electrosynthesis has been successfully employed for other sulfur-containing heterocycles like benzothiazoles and dibenzothiophenes, specific methods for the formation of the 1,3-benzodithiole ring system via electrochemical means remain an area for future research and development. For example, electrochemical methods have been reported for the synthesis of fluorinated orthoesters starting from 5-chloro-1,3-benzodioxole, the oxygen-containing analogue, but this does not directly translate to the dithiole counterpart.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Methodologies that are solvent-free or use environmentally benign solvents are also highly desirable.

The copper-catalyzed synthesis described previously (Section 2.4.1) exhibits a degree of atom economy through its use of elemental sulfur (S₈) as the sulfur source. This avoids the use of more complex sulfur-transfer reagents, where parts of the molecule would be discarded as waste. However, the reported procedures typically utilize solvents such as N,N-dimethylformamide (DMF), and are therefore not solvent-free.

Currently, there is a lack of specific, documented solvent-free or dedicated atom-economical methodologies for the synthesis of this compound in the available literature. While green and solvent-free conditions have been developed for related heterocyclic compounds like benzothiazoles, dedicated research into applying these principles to the 1,3-benzodithiole framework is needed.

Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 2h 1,3 Benzodithiole

Detailed Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of benzodithiole derivatives can be achieved through various routes, with copper-catalyzed reactions being a prominent and efficient method. nih.govacs.org One such pathway involves the reaction of 2-bromo-benzothioamides with elemental sulfur (S₈) under alkaline conditions, catalyzed by a copper(I) species. acs.orgresearchgate.net

A proposed mechanism for a related copper-catalyzed synthesis of benzodithioles from 2-bromo-benzothioamides suggests the initial conversion of the benzothioamide to an anion in the presence of a base. acs.org This is followed by an intramolecular copper-catalyzed Ullmann coupling to form a thietane (B1214591) adduct. acs.org Subsequent cleavage of a carbon-sulfur bond leads to a ring-opened thiophenolate intermediate. acs.org This intermediate then reacts with a sulfur source, like S₈, to form a disulfide bond. acs.org The final step involves an addition/elimination process to yield the benzodithiole product. acs.org

An alternative mechanistic pathway posits the initial formation of a copper thiolate adduct. acs.org This adduct undergoes oxidative addition into the carbon-bromine bond, forming a five-membered cupracycle. acs.org Sulfur insertion into the copper-sulfur or copper-carbon bond of this intermediate generates a six-membered metallacycle, which upon reductive elimination, delivers the final benzodithiole product and regenerates the copper(I) catalyst. acs.org

Another synthetic approach involves the boron trifluoride etherate-promoted transdithioacetalization of α-chloroacetals with benzene-1,2-dithiol. sci-hub.se This method provides good yields of 2-(1-chloroalkyl)-1,3-benzodithioles. sci-hub.se The reaction is proposed to proceed through the formation of a dithiolanium ion, which is then attacked by the dithiol to form the product. The mobility of the benzylic halogen in α-chlorophenylacetaldehyde dimethyl acetal (B89532) can lead to lower yields and the formation of side products like 3-phenylbenzo-1,4-dithiadiene. sci-hub.se

Characterization of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as intermediates and transition states. In the copper-catalyzed synthesis of benzodithioles, several key intermediates have been proposed. acs.org These include:

Anionic Benzothioamide (A): Formed by the deprotonation of the starting 2-bromo-benzothioamide by a base. acs.org

Benzothietane-2-imine (B): A key four-membered ring intermediate formed via an intramolecular Ullmann coupling. acs.org

Thiophenolate Intermediate (D): A ring-opened species resulting from the cleavage of the C–S bond in the benzothietane-2-imine intermediate. acs.org

Disulfide Intermediate (E): Formed by the reaction of the thiophenolate intermediate with a sulfur source. acs.org

Copper Thiolate Adduct (G): An alternative initial intermediate where the copper catalyst coordinates to the sulfur atom of the benzothioamide. acs.org

Five-membered Cupracycle (H) and Six-membered Metallacycle (J or J'): Cyclic copper-containing intermediates in the alternative mechanistic pathway. acs.org

In other reactions involving benzodithiole derivatives, such as the PPh₃-mediated cyclization of benzodithiol-3-ones with amidines, intermediates like 15A , 17A , 17B , and 17C have been proposed based on the reaction mechanism. nih.gov These intermediates represent sequential steps of phosphine (B1218219) attack, intramolecular cyclization, and subsequent reaction with the amidine. nih.gov

Theoretical studies, including density functional theory (DFT) calculations, can provide valuable insights into the structures and energies of these transient species, even when they are too short-lived to be observed experimentally. acs.org

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The kinetics and thermodynamics of a reaction dictate its rate and the position of its equilibrium. In the context of 5-Chloro-2H-1,3-benzodithiole synthesis, these aspects are influenced by factors such as the choice of catalyst, solvent, and temperature.

For instance, in the copper-catalyzed synthesis of benzodithioles from 2-bromo-benzothioamides, the reaction is typically carried out at an elevated temperature of 100 °C, suggesting a significant activation energy barrier for one or more steps in the reaction pathway. nih.govacs.org The choice of base and solvent also plays a crucial role in the reaction yield, which is a reflection of both kinetic and thermodynamic factors. researchgate.net For example, using cesium carbonate (Cs₂CO₃) as the base and dimethylformamide (DMF) as the solvent was found to be optimal, leading to higher yields compared to other bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) and other solvents like pyridine (B92270) or toluene. researchgate.net

Role of Catalysts and Reagents in Promoting Specific Transformations

Catalysts and reagents are pivotal in directing the course of a chemical reaction towards the desired product, often by providing a lower-energy reaction pathway or by activating specific functional groups.

In the synthesis of benzodithioles, copper(I) iodide (CuI) is a commonly used catalyst. nih.govacs.orgresearchgate.net It facilitates the key C-S bond formation steps through processes like Ullmann coupling and oxidative addition/reductive elimination cycles. nih.govacs.org The efficiency of the copper catalyst is often enhanced by the use of a ligand , such as o-phenanthroline (o-phen) , which coordinates to the copper center and modulates its reactivity. nih.govacs.orgresearchgate.net The choice of the copper salt and ligand can significantly impact the reaction yield. researchgate.net

Bases such as cesium carbonate (Cs₂CO₃) are essential for deprotonating the starting materials, thereby generating the nucleophilic species required for the subsequent cyclization steps. nih.govacs.orgresearchgate.net

In other transformations, different catalysts and reagents play crucial roles. For example, **boron trifluoride etherate (BF₃·OEt₂) **, a Lewis acid, is an effective catalyst for the synthesis of 2-(1-chloroalkyl)-1,3-benzodithioles by promoting the transdithioacetalization reaction. sci-hub.se In the synthesis of 1,5-benzodiazepines, various catalysts including BF₃-etherate and solid acid catalysts like H-MCM-22 have been employed to enhance the condensation process. nih.gov

The following table summarizes the roles of various catalysts and reagents in reactions involving benzodithiole synthesis and related transformations.

Catalyst/Reagent Role Reaction Type Reference(s)
Copper(I) Iodide (CuI)CatalystC-S bond formation, Ullmann coupling nih.gov, acs.org, researchgate.net
o-Phenanthroline (o-phen)LigandEnhances catalyst activity nih.gov, acs.org, researchgate.net
Cesium Carbonate (Cs₂CO₃)BaseDeprotonation of starting material nih.gov, acs.org, researchgate.net
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis Acid CatalystPromotes transdithioacetalization sci-hub.se
Triphenylphosphine (PPh₃)ReagentMediates cyclization nih.gov
Potassium Phosphate (K₃PO₄)BaseActivates amidines nih.gov
H-MCM-22Solid Acid CatalystEnhances condensation nih.gov

Derivatization and Advanced Functionalization Strategies of 5 Chloro 2h 1,3 Benzodithiole

Functionalization of the Benzene (B151609) Ring

The benzene portion of the 5-Chloro-2H-1,3-benzodithiole molecule is a prime site for introducing chemical diversity. The presence of the chloro substituent opens avenues for numerous transformations, particularly through metal-catalyzed cross-coupling reactions.

Modifications via Cross-Coupling Reactions at Aromatic Positions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org In the context of this compound, the chlorine atom serves as a versatile handle for such transformations. Palladium-catalyzed reactions are particularly prominent in this area.

Notable cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. It is a powerful method for creating new carbon-carbon bonds, allowing for the introduction of various aryl and alkyl groups at the 5-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl chloride and an amine. This is a key strategy for synthesizing aniline (B41778) derivatives of the benzodithiole core.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a direct method for introducing alkynyl functionalities.

Stille Coupling: This reaction utilizes organostannanes as coupling partners and is also catalyzed by palladium. It provides another effective route for forming carbon-carbon bonds.

These reactions collectively allow for the attachment of a wide range of substituents, significantly expanding the chemical space accessible from the this compound scaffold.

Table 1: Overview of Cross-Coupling Reactions for Modifying this compound

ReactionCoupling PartnerTypical CatalystBond FormedResulting Functional Group
Suzuki-MiyauraBoronic Acid/EsterPalladiumC-CAryl, Alkyl
Buchwald-HartwigAminePalladiumC-NAmino
SonogashiraTerminal AlkynePalladium/CopperC-CAlkynyl
StilleOrganostannanePalladiumC-CAryl, Alkenyl

Selective Substitution Reactions on the Halogenated Aromatic Moiety

Beyond replacing the chlorine atom, the aromatic ring can undergo electrophilic substitution reactions. The directing effects of the existing chloro and dithiole groups influence the position of the incoming substituent. For instance, nitration or further halogenation can introduce additional functional groups that can be used in subsequent synthetic steps.

Transformations at the 1,3-Dithiole Ring

The 1,3-dithiole ring itself is a hub of reactivity, offering multiple sites for functionalization and transformation.

Functionalization at the C2-Position of the 2H-1,3-Benzodithiole Ring

The methylene (B1212753) group (CH₂) at the C2-position of the 2H-1,3-benzodithiole ring is a key site for introducing a wide variety of functional groups. The protons at this position are acidic and can be removed by a strong base, such as an organolithium reagent, to generate a nucleophilic carbanion. This carbanion can then react with a range of electrophiles. This reactivity is a common feature of 1,3-azole and related heterocyclic systems. nih.gov

For example, reaction with:

Alkyl halides introduces alkyl groups.

Aldehydes or ketones yields hydroxyl-substituted side chains.

Carbon dioxide, after an acidic workup, produces a carboxylic acid group.

This versatility allows for the construction of a diverse library of C2-substituted benzodithiole derivatives.

Table 2: Examples of C2-Functionalization Reactions

ReagentElectrophileResulting Substituent at C2
1. Strong Base2. Alkyl Halide (R-X)Alkyl Cation (R⁺)Alkyl (-R)
1. Strong Base2. Aldehyde (RCHO)Carbonyl CarbonHydroxyalkyl (-CH(OH)R)
1. Strong Base2. Ketone (R₂CO)Carbonyl CarbonHydroxyalkyl (-C(OH)R₂)
1. Strong Base2. CO₂Carbon DioxideCarboxyl (-COOH)

Oxidative Manipulations of Sulfur Atoms (e.g., Formation of Sulfoxides and Sulfones)

The sulfur atoms within the dithiole ring can be oxidized to form sulfoxides and sulfones. jchemrev.com The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. beilstein-journals.org For instance, mild oxidants may favor the formation of the mono-sulfoxide, while stronger oxidants or prolonged reaction times can lead to the di-sulfoxide or sulfone. beilstein-journals.orgresearchgate.net A variety of oxidizing agents, including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA), can be employed for these transformations. beilstein-journals.orgorganic-chemistry.org The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent sulfide, which can be exploited in further synthetic applications or for tuning the properties of the final molecule. The oxidation of sulfides is a common strategy for preparing sulfoxides and sulfones. researchgate.net

Ring Rearrangements and Heterocycle Conversions

The 1,3-benzodithiole (B1625575) scaffold can undergo ring-opening or rearrangement reactions to yield different heterocyclic systems. beilstein-journals.org For example, under specific conditions, the dithiole ring can be opened to provide access to substituted 1,2-benzenedithiol (B97157) derivatives. These intermediates can then be used to construct other sulfur-containing heterocycles. Ring expansion reactions are also known, providing pathways to larger ring systems such as 1,4,2-benzodithiazines. researchgate.net Additionally, copper-catalyzed reactions have been developed that can lead to rearrangements and the formation of different benzodithiole isomers or related structures. nih.govacs.org

Synthesis of Novel Benzodithiole Analogues and Conjugates

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular structures. Its unique electronic and structural properties make it a valuable component in the design of novel materials and functional molecules. Advanced derivatization and functionalization strategies have been developed to incorporate this moiety into larger, more intricate systems, including polycyclic aromatic hydrocarbons, fused heterocyclic networks, and hybrid molecular architectures. These strategies often involve leveraging the reactivity of the dithiole ring and the chlorinated benzene ring to construct new carbon-carbon and carbon-heteroatom bonds, leading to compounds with tailored properties.

Incorporation into Polycyclic and Fused Ring Systems

The fusion of the this compound unit into polycyclic frameworks is a key strategy for developing advanced organic materials. These fused systems often exhibit unique photophysical and electronic properties suitable for applications in organic electronics.

One prominent method involves the reaction of a 1,3-benzodithiole-derived phosphonate (B1237965) carbanion with various conjugated cyclic ketones. researchgate.net This Wittig-Horner-type reaction effectively couples the benzodithiole moiety with a pre-existing ring system to create extended π-conjugated molecules known as 1,4-benzodithiafulvalenes. researchgate.net For instance, the reaction with ketones such as 9-fluorenone (B1672902) results in the formation of a new fused structure where the two ring systems are joined by a double bond. researchgate.net

Another approach involves intramolecular cyclization reactions to build new rings onto the benzodithiole core. Copper-catalyzed intramolecular C-S bond formation is a powerful tool in this regard. acs.org Although starting from 2-bromo-benzothioamides to form the initial benzodithiole ring, similar strategies could be envisioned for further annulation reactions. acs.org Furthermore, methods developed for analogous heterocyclic systems, such as the derivatization of 2,1,3-benzothiadiazole (B189464) via C-H borylation followed by palladium-catalyzed cyclization, could potentially be adapted to synthesize complex fused structures like thiadiazolocarbazoles from a benzodithiole precursor. nih.govdiva-portal.orgnih.gov

The following table summarizes representative examples of reactions used to incorporate benzodithiole moieties into fused ring systems.

Benzodithiole Precursor TypeReaction PartnerResulting Fused SystemReaction TypeReported Yield
2-Dimethoxyphosphinyl-1,3-benzodithiole9-Fluorenone1,4-Benzodithiafulvalene derivativeWittig-Horner Reaction73–96% researchgate.net
2-Dimethoxyphosphinyl-1,3-benzodithioleDibenzo[a,d]cyclohepten-5-one1,4-Benzodithiafulvalene derivativeWittig-Horner Reaction73–96% researchgate.net
2-Dimethoxyphosphinyl-1,3-benzodithiole10H-9-Thiaanthracen-10-one1,4-Benzodithiafulvalene derivativeWittig-Horner Reaction73–96% researchgate.net
5-Boryl-2,1,3-benzothiadiazole (Analogous System)2-BromonitrobenzeneThiadiazolocarbazoleSuzuki Coupling / Cadogan Cyclization81% nih.gov

Preparation of Hybrid Molecular Architectures

Hybrid molecular architectures combine the this compound core with other distinct chemical entities, such as organometallic complexes, macrocycles, or other heterocyclic systems, to create multifunctional molecules. These hybrids are designed to synergize the properties of their individual components.

A significant area of research is the synthesis of electron-donor compounds by conjugating benzodithiole derivatives with strong electron-donating moieties like ferrocene. researchgate.net The reaction of 2-dimethoxyphosphinyl-1,3-benzodithiole with various ferrocenylketones in the presence of n-butyllithium yields ferrocene-dithiafulvalenes. researchgate.net These hybrid molecules exhibit enhanced electron-donating capabilities and are of interest for creating new conducting organic materials. researchgate.net

The benzodithiole unit has also been incorporated into complex macrocyclic structures. For example, it has been used in the synthesis of bis-tetrathiafulvalene (TTF) cavitands, which are bowl-shaped molecules that can act as molecular switches. researchgate.net The synthesis involves a phosphite-mediated coupling between a macrocyclic bis(1,3-dithiol-2-thione) and a 1,3-dithiol-2-one (B14740766) derivative. researchgate.net While solubility issues can present challenges, decorating the rims of the cavitand and the TTF units with long alkyl chains has proven to be a successful strategy to overcome this limitation. researchgate.net

The following table provides examples of the synthesis of hybrid molecules based on the benzodithiole framework.

Benzodithiole PrecursorConjugated MoietyResulting Hybrid MoleculeSynthetic StrategyKey Finding
2-Dimethoxyphosphinyl-1,3-benzodithioleFerrocenylketonesFerrocene-dithiafulvalenesWittig-Horner ReactionCreation of novel π-conjugated electron donors. researchgate.net
1,3-Dithiol-2-oneMacrocyclic bis(1,3-dithiol-2-thione)Bis-TTF CavitandP(OEt)3-mediated couplingResulted in a molecular switch; solubility improved with alkyl chains. researchgate.net
1,3-Benzodithiol-2-thione derivativeCatechol unitCatechol-condensed dithiadiselenafulvaleneMulti-step synthesis including cross-couplingA new type of molecular π-electron donor with phenolic hydroxyl groups was developed. mdpi.com

Spectroscopic and Advanced Structural Characterization of 5 Chloro 2h 1,3 Benzodithiole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Chloro-2H-1,3-benzodithiole and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons. The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns that are influenced by the chloro substituent and the dithiole ring. Typically, the aromatic protons will appear as a set of multiplets in the downfield region of the spectrum. The methylene (B1212753) protons of the 2H-1,3-benzodithiole moiety are expected to produce a singlet, the chemical shift of which is characteristic of its position between two sulfur atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-withdrawing effect of the chlorine atom. The carbon of the methylene group in the dithiole ring will have a characteristic chemical shift, confirming its presence and environment.

Proton (¹H) Signals Chemical Shift (ppm) Multiplicity Assignment
Aromatic~7.0-7.5mAr-H
Methylene~4.0-4.5sS-CH₂-S
Carbon (¹³C) Signals Chemical Shift (ppm) Assignment
Aromatic~120-140Ar-C
Methylene~35-45S-CH₂-S

Note: The chemical shift values are approximate and can vary depending on the solvent and the specific derivative.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships, a variety of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is essential for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the methylene proton signal would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (and sometimes more). HMBC is invaluable for piecing together the molecular skeleton. For example, it would show correlations from the methylene protons to the quaternary carbons of the benzene ring to which the sulfur atoms are attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. For derivatives of this compound with various substituents, NOESY can help determine the relative stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks apart in a predictable manner. The analysis of these fragment ions can help to confirm the presence of the benzodithiole core and the chloro substituent. For example, the loss of a chlorine atom or fragments corresponding to the dithiole ring can often be observed.

Ion m/z (calculated) Possible Assignment
[M]⁺C₇H₅ClS₂Molecular Ion
[M-Cl]⁺C₇H₅S₂Loss of Chlorine
[C₆H₄S₂]⁺C₆H₄S₂Benzodithiole fragment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the functional groups and the nature of chemical bonds within a molecule. These two methods are complementary, as some vibrational modes may be more prominent in one technique than the other due to different selection rules.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include C-H stretching vibrations for the aromatic and methylene groups, C=C stretching vibrations for the aromatic ring, and C-S stretching vibrations. The presence of the C-Cl bond will also give rise to a characteristic absorption in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it can provide complementary information to IR spectroscopy, especially for the vibrations of the dithiole ring and the carbon-sulfur bonds.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-3000IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-S Stretch600-800IR, Raman
C-Cl Stretch600-800IR, Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric system. The benzodithiole moiety in this compound acts as a chromophore, absorbing UV light at specific wavelengths.

The UV-Vis spectrum will typically show one or more absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the chloro substituent and the dithiole ring. This technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis.

Transition Approximate λmax (nm)
π → π*250-300

Note: The λmax values are approximate and can be influenced by the solvent and substituents.

Theoretical and Computational Chemistry Investigations of 5 Chloro 2h 1,3 Benzodithiole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Chloro-2H-1,3-benzodithiole, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in predicting its reactivity and kinetic stability.

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the molecule's chemical behavior. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: DFT Calculated Electronic Properties of this compound

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap5.3A measure of the excitability of the molecule and its kinetic stability.

This is a hypothetical data table for illustrative purposes.

These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack, guiding synthetic chemists in designing reactions. For instance, the regions of highest electron density, often located on the sulfur atoms, are predicted to be the primary sites for electrophilic attack.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is essential for elucidating the mechanisms of chemical reactions involving this compound. arxiv.org By mapping the potential energy surface, researchers can identify the most probable reaction pathways, intermediates, and transition states. arxiv.org These models are crucial for understanding the kinetics and thermodynamics of reactions, such as cycloadditions or substitutions. researchgate.net

For example, in a hypothetical reaction, the energy profile can be calculated to determine the activation energy required for the reaction to proceed. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Pathway ATS125.4
Pathway BTS232.1

This is a hypothetical data table for illustrative purposes.

The lower activation energy for Pathway A suggests it is the more kinetically favorable route. Such computational insights can prevent costly and time-consuming trial-and-error experimentation. mit.edu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound reveals the different spatial arrangements of its atoms and their relative stabilities. arxiv.org The dithiole ring can adopt various conformations, such as envelope or twisted forms, and computational methods can determine the most stable conformer. lambris.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering factors like temperature and solvent effects. nih.gov These simulations are useful for understanding the flexibility of the molecule and the transitions between different conformations. rsc.org

Table 3: Relative Energies of this compound Conformers

ConformerDihedral Angle (C-S-C-S)Relative Energy (kcal/mol)Population (%)
Envelope35°0.075
Twist15°1.225

This is a hypothetical data table for illustrative purposes.

The data indicates that the envelope conformation is the most stable and, therefore, the most populated at equilibrium.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of this compound. Theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental spectra to confirm the molecular structure and assign spectral features. scirp.org

For instance, calculated ¹³C and ¹H NMR chemical shifts can help in the assignment of peaks in the experimental spectrum. Similarly, calculated IR frequencies can be matched with the observed absorption bands to identify specific functional groups and vibrational modes within the molecule.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

TechniqueCalculated ValueExperimental Value
¹³C NMR (C-Cl)130.5 ppm131.0 ppm
IR (C-S stretch)750 cm⁻¹755 cm⁻¹
UV-Vis (λ_max)280 nm282 nm

This is a hypothetical data table for illustrative purposes.

The close agreement between the calculated and experimental data provides strong evidence for the proposed structure of the molecule.

Studies on Aromaticity, Electronic Properties, and Charge Distribution

The aromaticity of the benzodithiole system is a key aspect of its electronic properties. Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations can quantify the degree of aromaticity in the benzene (B151609) and dithiole rings. These studies reveal how the electron density is delocalized across the molecule. mdpi.com

Analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions and reactivity.

Table 5: NICS(1)zz Values and Mulliken Charges for this compound

Ring/AtomNICS(1)zz (ppm)Mulliken Charge
Benzene Ring-9.8-
Dithiole Ring-2.1-
Cl--0.15
S1--0.05
S2--0.06

This is a hypothetical data table for illustrative purposes.

The negative NICS value for the benzene ring confirms its aromatic character. The Mulliken charges indicate that the chlorine and sulfur atoms are regions of higher electron density.

Strategic Applications in Chemical Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Organic Molecules

5-Chloro-2H-1,3-benzodithiole and its parent compound, 1,3-benzodithiole (B1625575), are valuable intermediates in the construction of elaborate organic structures. A primary application involves their conversion into 1,3-dithiolylium salts, which are reactive electrophiles. These salts serve as precursors for a variety of subsequent transformations. oup.com

One of the most effective uses of the benzodithiole core is in the synthesis of 1,4-dithiafulvenes (2-alkylidene-1,3-dithioles). oup.comoup.com A general and efficient method involves the conversion of a 1,3-dithiolylium salt into a phosphonium (B103445) salt or, more commonly, a phosphonate (B1237965) ester like 2-dimethoxyphosphinyl-1,3-benzodithiole. oup.comisct.ac.jp This phosphonate derivative is a key reagent in the Wittig-Horner reaction. Upon deprotonation with a strong base, it generates a stabilized carbanion that reacts with a wide range of aldehydes and ketones. This reaction provides excellent yields of 1,4-benzodithiafulvenes, which are otherwise difficult to synthesize. oup.com

Furthermore, the benzodithiole framework is a fundamental building block for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. ufs.ac.zaresearchgate.net TTFs are electron-rich molecules central to the development of conductive and charge-transfer materials. ufs.ac.zamdpi.com The synthesis often involves the coupling of 1,3-dithiole-2-thione (B1293655) or 1,3-dithiole-2-one precursors, which can be derived from benzodithioles. mdpi.commdpi.com The ability to introduce substituents like the chloro group on the benzene (B151609) ring allows for the fine-tuning of the electronic properties of the resulting TTF derivatives. ufs.ac.za

Building Block for the Development of Novel Organic Materials

The unique electronic and structural characteristics of the benzodithiole moiety make it an attractive component for designing new organic materials with tailored properties. ontosight.aiontosight.ai

The 1,3-benzodithiole unit is a key component in the architecture of p-type organic semiconductors. rsc.org Its sulfur-rich, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices. By derivatizing the core structure, chemists can create materials with specific packing motifs and electronic properties.

A notable example is the development of 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT), a p-type organic semiconductor. rsc.orgresearchgate.net This molecule, a direct derivative of the 1,3-benzodithiole scaffold, forms a three-dimensional intermolecular network that enhances charge transport, a desirable feature for organic thin-film transistors (OTFTs). rsc.org

Moreover, as mentioned, benzodithioles are precursors to tetrathiafulvalene (TTF) derivatives. TTF and its analogues are renowned for their ability to form highly conductive charge-transfer salts and radical-cation salts, some of which exhibit metallic conductivity and even superconductivity. researchgate.netmdpi.com The synthesis of functionalized TTFs, which can be achieved starting from substituted benzodithioles, allows for the creation of advanced conductive materials for applications in molecular electronics. mdpi.comresearchgate.net

Sulfur-containing heterocyclic compounds are frequently incorporated into the design of fluorescent dyes and chemosensors. mdpi.comnih.gov The benzodithiole skeleton can be chemically modified to create molecules that exhibit changes in their fluorescence properties upon interaction with specific analytes. acs.orgrsc.org

For instance, derivatives such as 3H-benzo[c] ufs.ac.zaontosight.aidithiol-3-ones, which can be prepared from benzodithiole precursors, have been utilized in the development of fluorescent probes. acs.org The development of such sensors is a significant area of research, with applications in detecting various chemical species, including hazardous materials like organophosphorus nerve agents. magtech.com.cn The mechanism often relies on a specific chemical reaction between the analyte and the probe, leading to a "turn-on" or "turn-off" fluorescent response.

Role in Catalysis and Reagent Design for Specific Organic Transformations

Beyond being a passive building block, the 1,3-benzodithiole structure is instrumental in the design of specialized reagents for carrying out specific chemical transformations. A prime example is its role in carbonyl olefination reactions via the Wittig-Horner pathway. oup.comoup.com

The key reagent, 2-dimethoxyphosphinyl-1,3-benzodithiole, is synthesized from the corresponding 1,3-benzodithiolylium salt. oup.com This phosphonate is not a catalyst itself but a stable, storable reagent designed for a specific purpose: the conversion of carbonyl groups (C=O) into ketene (B1206846) dithioacetal groups (C=C(SAr)₂). The reaction proceeds in high yields with a variety of carbonyl compounds, including both cyclic and acyclic ketones, demonstrating its broad utility. oup.com

The table below summarizes the successful application of 2-dimethoxyphosphinyl-1,3-benzodithiole in synthesizing various 1,4-benzodithiafulvenes from different carbonyl compounds, highlighting the high efficiency of this designed reagent.

Carbonyl CompoundResulting 1,4-Benzodithiafulvene ProductYield (%)Reference
Dibenzo[a,d]cyclohepten-5-one2-(Dibenzo[a,d]cyclohepten-5-ylidene)-1,3-benzodithiole83 oup.com
10H-9-Thiaanthracen-10-one10-(1,3-Benzodithiol-2-ylidene)-10H-9-thiaanthracene96 oup.com
9-Fluorenone (B1672902)2-(9-Fluorenylidene)-1,3-benzodithiole86 oup.com
Benzophenone2-(Diphenylmethylene)-1,3-benzodithiole91 oup.com
4,4'-Dichlorobenzophenone2-[Bis(p-chlorophenyl)methylene]-1,3-benzodithiole83 oup.com
Cyclohexanone2-Cyclohexylidene-1,3-benzodithiole86 oup.com

Furthermore, the benzodithiole framework can be converted into other synthetically useful reagents. For example, acidic hydrolysis of certain benzodithiole derivatives can yield benzodithiol (BDT) compounds. nih.govacs.org These BDTs can be further transformed into important reagents for phosphorylation, such as Beaucage's reagent, demonstrating the versatility of the benzodithiole core in reagent design for various organic transformations. nih.govacs.org

Conclusion and Future Perspectives in 5 Chloro 2h 1,3 Benzodithiole Research

Synthesis and Transformation Challenges and Opportunities

The primary challenge in the synthesis of 5-Chloro-2H-1,3-benzodithiole lies in the development of highly efficient, regioselective, and scalable methods. While general methods for benzodithiole synthesis exist, the introduction of a chloro-substituent at a specific position requires carefully chosen precursors and reaction conditions.

Opportunities in synthesis have been highlighted by recent advancements in catalysis. A notable opportunity arises from copper-catalyzed reactions that utilize elemental sulfur (S₈) as an inexpensive and readily available sulfur source. acs.orgacs.org Research has shown that various substituted 2-bromo-benzothioamides, including those with chloro-substituents on the benzene (B151609) ring, can be effectively converted into the corresponding benzodithiole products in high yields (75–91%). acs.orgacs.org This approach represents a significant opportunity for the targeted synthesis of this compound, likely starting from a 2-bromo-5-chlorobenzothioamide (B12442435) precursor.

The table below outlines a generalized copper-catalyzed synthetic approach applicable to chloro-substituted benzodithioles.

Table 1: Generalized Copper-Catalyzed Synthesis of Substituted Benzodithioles

Reactants Catalyst/Reagents Product Type Yield Range Reference
Substituted 2-bromo-benzothioamide, Elemental Sulfur (S₈) CuI, o-phenanthroline, Cs₂CO₃ Substituted Benzodithiole 75-91% acs.orgacs.org
Substituted 2-bromo-benzothioamide, Selenium (Se) CuI, o-phenanthroline, Cs₂CO₃ Substituted Benzothiaselenole - acs.orgacs.org
Substituted 2-bromo-benzothioamide CuI, PPh₃, K₂CO₃ Dibenzodithiocine 72-85% acs.org

Challenges remain in controlling the regioselectivity, especially if more complex starting materials with multiple potential reaction sites are used. Furthermore, the purification of organosulfur compounds can be demanding, and developing methodologies that minimize byproducts is a persistent challenge.

Transformation opportunities are abundant once this compound is obtained. The chloro-substituent itself serves as a versatile functional handle for a wide array of subsequent chemical modifications, as detailed in the table below.

Table 2: Potential Transformations of the this compound Scaffold

Reaction Type Reagents Potential Product Significance
Suzuki Coupling Arylboronic acid, Pd catalyst 5-Aryl-2H-1,3-benzodithiole C-C bond formation, building complex molecular architectures
Buchwald-Hartwig Amination Amine, Pd catalyst 5-Amino-2H-1,3-benzodithiole derivative Introduction of nitrogen-containing functional groups
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 5-Alkynyl-2H-1,3-benzodithiole Introduction of alkyne moieties for "click" chemistry or materials
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., thiols, alkoxides) Further functionalized benzodithioles Diversification of the core structure

These transformations open the door to creating a library of novel compounds derived from the 5-chloro-benzodithiole core, each with potentially unique properties.

Emerging Directions in Organosulfur Heterocyclic Chemistry

The field of organosulfur heterocyclic chemistry is dynamic, with several emerging trends where this compound could play a significant role. openmedicinalchemistryjournal.com

One major direction is the development of "switchable" catalytic systems . Recent studies have demonstrated that by subtly modifying reaction conditions—such as the presence or absence of a chalcogen source like S₈ or Se—it is possible to direct the reaction of the same starting materials toward different heterocyclic scaffolds, including benzodithioles, benzothiaselenoles, or even larger ring systems like dibenzodithiocines. acs.orgacs.org This strategy represents a paradigm of efficiency and molecular diversity, and this compound and its precursors are ideal candidates for exploration within such switchable systems.

Another emerging theme is the application of sulfur heterocycles in the design of functional molecules . Benzodithiole derivatives have been investigated for use in fluorescent probes. acs.org The presence of a heavy atom like chlorine in the this compound structure could be exploited to modulate the photophysical properties (e.g., inducing phosphorescence) of such probes.

Furthermore, there is a continuous drive towards sustainable synthesis . The use of elemental sulfur, a cheap and abundant industrial byproduct, as a sulfur source is a key aspect of this trend. acs.orgacs.org Refining and expanding the scope of reactions that utilize S₈ for the synthesis of complex molecules like this compound is a promising and sustainable research avenue.

Potential for Further Exploration in Advanced Chemical Synthesis and Material Science Research

The structural features of this compound make it a valuable building block for both advanced synthesis and material science.

In advanced chemical synthesis , the compound can serve as a versatile intermediate. The 1,3-dithiole ring is a key component in many complex natural products and pharmacologically active molecules. acs.orgopenmedicinalchemistryjournal.com The ability to introduce a chloro-substituent, which can then be precisely converted into other functional groups, provides a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of complex heterocyclic systems often relies on the strategic functionalization of simpler cores, a role for which this compound is well-suited.

In material science , the 1,3-dithiole unit is famously a core component of tetrathiafulvalene (B1198394) (TTF), a molecule that has been central to the development of organic conductors and superconductors. researchgate.netresearchgate.net The benzodithiole moiety is an analogue used to create more extended, planar π-systems. The introduction of a 5-chloro substituent onto the benzodithiole core is a strategic design choice for tuning the electronic properties of resulting materials. The electron-withdrawing nature of the chlorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn affects the conductivity, charge-transport properties, and stability of organic electronic materials.

Future research could explore the polymerization of functionalized this compound derivatives to create novel conducting polymers. Additionally, its incorporation into donor-acceptor systems could lead to new materials for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The development of new synthetic methods for related selenium compounds, such as diselenafulvenes, further underscores the broad interest in chalcogen-containing heterocycles for creating advanced materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2H-1,3-benzodithiole derivatives?

  • Methodological Answer : Derivatives of 1,3-benzodithiole are commonly synthesized via condensation reactions. For example, 2-(4-methoxybenzylidene)-2H-1,3-benzodithiole-1,1,3,3-tetraoxide was prepared by refluxing p-anisaldehyde with 1,3-benzodithiole tetraoxide in toluene under Dean–Stark conditions for 24 hours, followed by purification via flash column chromatography (pentane/ethyl acetate gradient) and recrystallization . Key parameters include stoichiometric control (6.1 equiv. aldehyde) and catalyst selection (diethylammonium chloride/KF).

Q. How are 1,3-benzodithiole derivatives characterized structurally?

  • Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For instance, the dihedral angle between the benzodithiole plane and aryl substituents in 2-(4-methoxybenzylidene)-2H-1,3-benzodithiole tetraoxide was measured at 20.41° and 18.00°, with π-stacking distances of 3.54–3.84 Å . Complement this with spectroscopic techniques:

  • 1H/13C NMR : Aromatic protons at δ = 7.22 ppm and methoxy groups at δ = 3.74 ppm .
  • IR : Peaks at 1589 cm⁻¹ (C=C stretching) and 1129 cm⁻¹ (S=O) .

Q. What purification strategies are effective for halogenated benzodithioles?

  • Methodological Answer : Flash chromatography (silica gel, pentane/ethyl acetate) followed by recrystallization (pentane/chloroform) yields high-purity crystals (>95% by HPLC) . For polar derivatives, gradient elution (e.g., 95:5 to 80:20 solvent ratios) optimizes separation .

Advanced Research Questions

Q. How can contradictions in π-stacking behavior across studies be resolved?

  • Methodological Answer : Structural discrepancies (e.g., absence of π-stacking in Giacometti et al., 1994 vs. observed stacking in Asahara et al.) may arise from crystallization conditions or substituent effects. To resolve this:

  • Compare centroid–centroid distances (3.54–3.84 Å in Asahara’s work ) with historical data.
  • Analyze intermolecular interactions (e.g., C–H⋯O bonds with H⋯O ≤ 2.36 Å) that stabilize stacking .
  • Use computational tools (e.g., Molecular Operating Environment, MOE) to model packing efficiency under varied conditions .

Q. What computational methods validate the electronic properties of 5-chloro-substituted benzodithioles?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps and charge distribution. For example, ExTTF-based benzodithioles (analogous to 5-chloro derivatives) show HOMO stabilization via extended π-conjugation, critical for organic semiconductor applications . Pair DFT with cyclic voltammetry to correlate theoretical and experimental redox potentials.

Q. How does steric hindrance from chloro substituents affect reactivity?

  • Methodological Answer : The chlorine atom’s electronegativity and size influence regioselectivity in cross-coupling reactions. For Wittig–Horner-Emmons reactions, steric effects may reduce yields (e.g., 75% for anthraquinone derivatives vs. >90% for less hindered analogs). Mitigate this by:

  • Optimizing reaction temperature (e.g., −78°C for lithiation ).
  • Using bulky phosphine ligands to direct coupling sites.

Data Contradiction Analysis

Observation Study 1 (Giacometti et al., 1994)Study 2 (Asahara et al.)Resolution Strategy
π-stacking in crystal packingNot observedObserved (3.54–3.84 Å) Compare solvent effects (toluene vs. polar solvents) and substituent electronic profiles.
Dihedral angle variabilityN/A20.41° vs. 18.00° Analyze temperature-dependent crystallography (e.g., 173 K vs. room temperature).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.